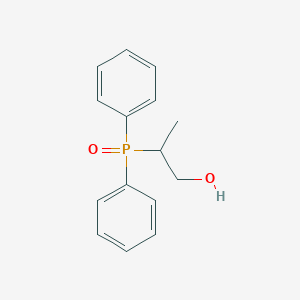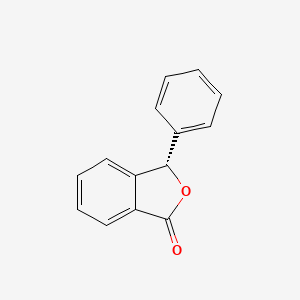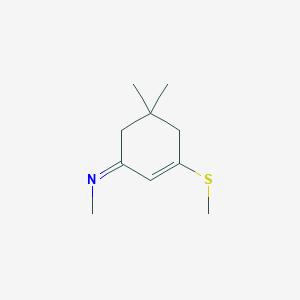
1-Propanol, 2-(diphenylphosphinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 2-(diphenylphosphinyl)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a propanol backbone, with a diphenylphosphinyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Propanol, 2-(diphenylphosphinyl)- can be synthesized through several methods. One common approach involves the reaction of 1-propanol with diphenylphosphine oxide under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1-Propanol, 2-(diphenylphosphinyl)- may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanol, 2-(diphenylphosphinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
1-Propanol, 2-(diphenylphosphinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 2-(diphenylphosphinyl)- involves its interaction with specific molecular targets. The hydroxyl group and diphenylphosphinyl moiety play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, influencing its behavior in various chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanol: A simple primary alcohol with a hydroxyl group attached to the first carbon atom.
2-Propanol (Isopropanol): A secondary alcohol with the hydroxyl group attached to the second carbon atom.
Diphenylphosphine oxide: A compound with a diphenylphosphinyl group but lacking the propanol backbone.
Uniqueness
1-Propanol, 2-(diphenylphosphinyl)- is unique due to the presence of both the hydroxyl group and the diphenylphosphinyl moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
89841-28-1 |
|---|---|
Fórmula molecular |
C15H17O2P |
Peso molecular |
260.27 g/mol |
Nombre IUPAC |
2-diphenylphosphorylpropan-1-ol |
InChI |
InChI=1S/C15H17O2P/c1-13(12-16)18(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3 |
Clave InChI |
HZJOEQWTMCQIHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(4-{4-[2-(4-aminophenyl)propan-2-yl]phenoxy}phenyl)methanone](/img/structure/B14384324.png)
phosphanium perchlorate](/img/structure/B14384328.png)
![3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one](/img/structure/B14384334.png)

![3-[4-(4-Nitroanilino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14384349.png)

![4-{(4,5-Dihydro-1,3-thiazol-2-yl)[(pyridin-3-yl)methyl]amino}benzonitrile](/img/structure/B14384366.png)
![Spiro[13.14]octacosan-15-ol](/img/structure/B14384371.png)
![1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14384372.png)

![(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14384380.png)


![1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14384395.png)
